molecular formula C12H10N2O4S B1595867 N-(2-Nitrophenyl)benzenesulfonamide CAS No. 6933-51-3

N-(2-Nitrophenyl)benzenesulfonamide

Cat. No. B1595867
CAS RN: 6933-51-3
M. Wt: 278.29 g/mol
InChI Key: QYEQJQLZLZRQEB-UHFFFAOYSA-N
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Description

“N-(2-Nitrophenyl)benzenesulfonamide” is a chemical compound with the CAS Number: 6933-51-3 . It has a molecular weight of 278.29 .


Synthesis Analysis

A microwave-assisted approach has been developed for the synthesis of N-(2-nitrophenyl)benzenesulfonamides . A series of pyrabactin analogues containing nitrophenyl scaffold was obtained in excellent yields . Another method involves a tunable pair electrochemical process using reductive controlled potential electrolysis of dinitrobenzene (DNB) in the presence of arylsulfinic acids (ASAs) .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H10N2O4S . The InChI code is 1S/C12H10N2O4S/c15-14(16)12-9-5-4-8-11(12)13-19(17,18)10-6-2-1-3-7-10/h1-9,13H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 278.29 . The compound has a molecular formula of C12H10N2O4S .

Scientific Research Applications

Microwave-Assisted Synthesis Enhancing Peroxidase Activity

A study by Huang et al. (2019) demonstrated a microwave-assisted approach to synthesize N-(2-nitrophenyl)benzenesulfonamides, yielding high-quality pyrabactin analogues and flusulfamide. This method notably enhanced peroxidase (POD) activity in response to heavy metal stress, indicating potential applications in environmental and biological fields (Huang et al., 2019).

Biochemical Evaluation as Kynurenine 3-Hydroxylase Inhibitors

Röver et al. (1997) synthesized and evaluated N-(4-phenylthiazol-2-yl)benzenesulfonamides, including 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide, as high-affinity inhibitors of kynurenine 3-hydroxylase. These compounds showed significant inhibition of this enzyme, suggesting potential therapeutic applications in neurological and psychiatric disorders (Röver et al., 1997).

Antimicrobial Activity and Spectroscopic Characterization

Demircioğlu et al. (2018) explored novel sulfonamide derivatives, including N-(2-aminophenyl)benzenesulfonamide, for their antimicrobial properties and characterized them using spectroscopic techniques. Their study highlighted the potential of these compounds in developing new antimicrobial agents (Demircioğlu et al., 2018).

Solid-Phase Synthesis in Chemical Space Mining

Fülöpová and Soural (2015) reviewed the application of polymer-supported benzenesulfonamides, including 2/4-nitrobenzenesulfonamides, in various chemical transformations. They emphasized their use in generating diverse chemical structures, indicating broad utility in synthetic chemistry (Fülöpová & Soural, 2015).

Chemoselective Aromatic Substitution for Synthesis

Yu et al. (2022) developed a novel route for synthesizing N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives. This method showcased practical chemoselectivity and functional group compatibility, underscoring its significance in organic synthesis (Yu et al., 2022).

Inhibition of Carbonic Anhydrase IX and Antimetastatic Activity

Pacchiano et al. (2011) reported that ureido-substituted benzenesulfonamides, including 4-{[(3'-nitrophenyl)carbamoyl]amino}benzenesulfonamide, effectively inhibited several human carbonic anhydrases, particularly the tumor-associated enzymes CA IX and XII. One of these compounds significantly reduced metastases formation in breast cancer models, highlighting its potential as an antimetastatic drug (Pacchiano et al., 2011).

Role in Reactions with Hydrogen Chloride or Bromide

Yung et al. (1977) studied the reactions of benzenesulfonamides with hydrogen chloride and bromide, revealing their potential in producing thiosulfonates and disulfides. These findings suggest applications in synthetic chemistry and pharmaceutical development (Yung et al., 1977).

Catalytic Application in Nitrobenzene Reduction

Dayan et al. (2019) synthesized a nickel (II) complex using N-(2-aminophenyl)benzenesulfonamide, demonstrating its efficacy in the catalytic reduction of nitrobenzenes. This study highlights the potential of such complexes in environmentally friendly chemical reactions (Dayan et al., 2019).

Absence of Opioid Activity in Designer Drugs

Huang et al. (2017) investigated W-18 and W-15, two designer drugs structurally related to fentanyl, and found they lacked appreciable opioid activity. This research contributes to our understanding of these compounds and informs drug policy and safety (Huang et al., 2017).

Crystal Structure and COX-2 Inhibitor Studies

Al-Hourani et al. (2016) synthesized and examined the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide. Their molecular docking and bioassay studies suggested potential as a COX-2 inhibitor, with implications for drug discovery (Al-Hourani et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, 2-Nitro-N-(2-nitrophenyl)benzenesulfonamide, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on the synthesis of more potent antibiotics, given that sulfonamides, which include “N-(2-Nitrophenyl)benzenesulfonamide”, are an important class of organic compounds with antibacterial activity . Additionally, the development of new synthesis methods, such as the microwave-assisted approach , could also be a focus of future research.

properties

IUPAC Name

N-(2-nitrophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c15-14(16)12-9-5-4-8-11(12)13-19(17,18)10-6-2-1-3-7-10/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEQJQLZLZRQEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50301256
Record name N-(2-Nitrophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6933-51-3
Record name MLS002920542
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142099
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Nitrophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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